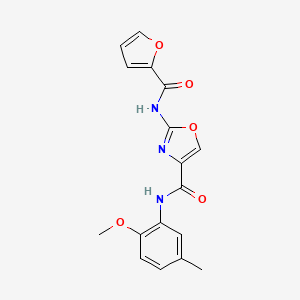
2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N3O5 and its molecular weight is 341.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, an oxazole ring, and a carboxamide functional group. This structural diversity is thought to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of oxazole compounds exhibit notable anticancer activities. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cells. The mechanism often involves the induction of apoptosis through the activation of specific pathways such as the p53 signaling pathway and caspase activation .
Table 1: Cytotoxic Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 |
| 5b | U-937 | 1.5 | Caspase activation |
| 6a | A549 | 0.12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that certain oxazole derivatives can inhibit bacterial growth effectively. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | E. coli | 32 µg/mL |
| 1b | S. aureus | 16 µg/mL |
| 1c | P. aeruginosa | 8 µg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an allosteric modulator affecting various receptors linked to cancer progression and inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades and modulation of p53 activity has been observed in related compounds .
Study on Anticancer Effects
A study published in MDPI reported that certain oxazole derivatives exhibited significant cytotoxicity against MCF-7 and U-937 cell lines, with IC50 values ranging from 0.12 to 1.5 µM. The study highlighted the potential for these compounds as lead candidates for further development in cancer therapy .
Evaluation of Antimicrobial Properties
Another investigation focused on the antimicrobial effects of oxazole derivatives against common pathogens like E. coli and S. aureus, demonstrating promising results with MIC values indicating effective inhibition at low concentrations .
属性
IUPAC Name |
2-(furan-2-carbonylamino)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-5-6-13(23-2)11(8-10)18-15(21)12-9-25-17(19-12)20-16(22)14-4-3-7-24-14/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPSDUXOZHBCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













